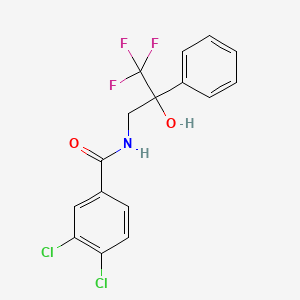

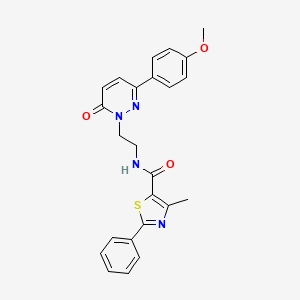

![molecular formula C19H17N3O4 B2545859 N-(5-(苯并[d][1,3]二氧杂环-5-基)-1,3,4-恶二唑-2-基)-2-(2,5-二甲基苯基)乙酰胺 CAS No. 922090-77-5](/img/structure/B2545859.png)

N-(5-(苯并[d][1,3]二氧杂环-5-基)-1,3,4-恶二唑-2-基)-2-(2,5-二甲基苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2"-sulfanyl acetamide involves a multi-step process. Initially, phenyl acetic acid is converted into an ester, followed by the formation of hydrazide, and finally cyclization in the presence of carbon disulfide (CS2) to yield 5-benzyl-1,3,4-oxadiazole-2-thiol. Subsequently, N-substituted-2-bromoacetamides are prepared by reacting substituted amines with bromoacetyl bromide in a basic medium. The final step involves stirring 5-benzyl-1,3,4-oxadiazole-2-thiol with N-substituted-2-bromoacetamides in the presence of N,N-dimethyl formamide (DMF) and sodium hydride (NaH) to obtain the target compounds .

Molecular Structure Analysis

The structure of the synthesized compounds is confirmed using spectral techniques. Although the specific details of the molecular structure of "N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(2,5-dimethylphenyl)acetamide" are not provided in the abstracts, the general approach to confirming the structure of similar compounds involves using techniques such as NMR spectroscopy, mass spectrometry, and possibly IR spectroscopy .

Chemical Reactions Analysis

The thermal reaction of O-(N-acetylbenzimidoyl)benzamidoxime to form 3,5-disubstituted 1,2,4-oxadiazoles is comparable to the formation of similar compounds from O-acetylarylamidoximes and O-aroylacetamidoximes. The mechanism is thought to involve a polar cyclisation step followed by a rate-determining proton transfer. This reaction is indicative of the type of chemical reactions that oxadiazole derivatives may undergo, which includes cyclisation and proton transfer steps .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2"-sulfanyl acetamide are not detailed in the abstracts provided. However, the compounds were screened for biological activity and were found to be relatively more active against acetylcholinesterase (AChE), suggesting that these compounds may have potential as inhibitors for enzymes like AChE, butyrylcholinesterase (BChE), and lipoxygenase (LOX) . The thermal reaction properties of related oxadiazole derivatives are also highlighted, which may provide insights into their stability and reactivity under different conditions .

科学研究应用

合成和表征

与特定化合物相关的衍生物的合成涉及多步反应,包括形成 1,3,4-恶二唑环,这是核心结构特征。例如,Siddiqui 等人(2013 年)详细介绍了 5-苄基-1,3,4-恶二唑-2yl-2"-硫代乙酰胺的 N-取代衍生物的合成,展示了一种通过从苯基乙酸到目标恶二唑衍生物的顺序反应来创建具有潜在生物活性的化合物的的方法学 (Siddiqui 等人,2013)。

生物学筛选

这些合成的化合物经过生物学筛选,以评估它们作为生物活性分子的潜力。重点是它们的酶抑制能力,特别是针对乙酰胆碱酯酶 (AChE) 等酶,它是阿尔茨海默病治疗的靶点。例如,发现由 Siddiqui 等人合成的化合物对 AChE 表现出相对活性,表明具有治疗应用的潜力 (Siddiqui 等人,2013)。

抗菌和抗肿瘤活性

此外,原始化合物的衍生物已探索其抗菌和抗肿瘤活性。Gul 等人(2017 年)合成了一系列 2-[[5-烷基/芳基烷基-1,3,4-恶二唑-2-基]硫代]-N-[4-(4-吗啉基)苯基]乙酰胺,并对其抗菌活性进行了筛选。这些化合物对选定的微生物种类表现出活性,表明它们具有作为抗菌剂的潜力 (Gul 等人,2017)。

未来方向

属性

IUPAC Name |

N-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-2-(2,5-dimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O4/c1-11-3-4-12(2)14(7-11)9-17(23)20-19-22-21-18(26-19)13-5-6-15-16(8-13)25-10-24-15/h3-8H,9-10H2,1-2H3,(H,20,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKUZGTXAIMASJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CC(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-3-(thiophen-2-yl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acrylamide](/img/structure/B2545776.png)

![6-Amino-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-4-pyrimidinone](/img/structure/B2545778.png)

![Methyl 2-[[4-(dibutylsulfamoyl)benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2545780.png)

![Spiro[5,7-dihydropyrazolo[5,1-b][1,3]oxazine-6,1'-cyclobutane]-2-carboxylic acid](/img/structure/B2545781.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,5-dimethoxybenzamide](/img/structure/B2545782.png)

![2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2545786.png)

![Ethyl 5-[[4-(diethylsulfamoyl)benzoyl]amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2545790.png)

![1-(1-Adamantyl)-3-[[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]urea](/img/structure/B2545791.png)

![Tert-butyl 2-[[4-[(prop-2-enoylamino)methyl]benzoyl]amino]-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2545792.png)